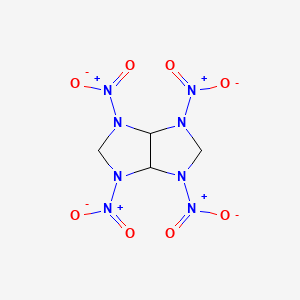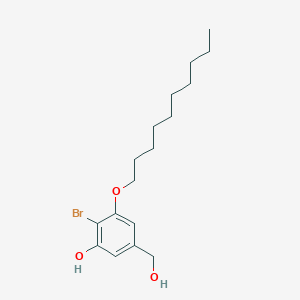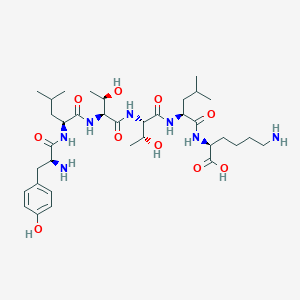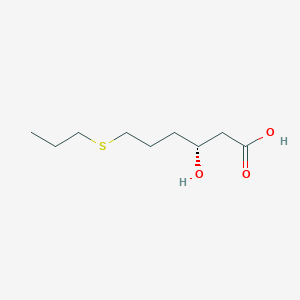
bicyclo-HMX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo-HMX, also known as cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole, is a novel secondary nitramine explosive. It has a molecular structure similar to the well-known nitramine compound HMX, but with a bicyclic framework. This compound is of significant interest due to its high energy density, high melting point, and desirable thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo-HMX involves the nitration of a precursor compound under controlled conditions. The precursor is typically a bicyclic amine, which undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, safety measures are implemented to handle the highly reactive and potentially hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
Bicyclo-HMX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert this compound into less nitrated compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Bicyclo-HMX has a wide range of scientific research applications:
Chemistry: It is used as a high-energy density compound in the development of new explosives and propellants.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: This compound is used in the production of advanced materials with high energy density and stability
Mechanism of Action
The mechanism of action of bicyclo-HMX involves the rapid release of energy through the decomposition of its nitramine groups. The primary molecular target is the N-NO2 bond, which undergoes cleavage under thermal or mechanical stress. This leads to the formation of highly reactive intermediates that further decompose, releasing a significant amount of energy .
Comparison with Similar Compounds
Similar Compounds
HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane): Similar in structure but monocyclic.
RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine): Another nitramine explosive with a different ring structure.
CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane): A highly nitrated cage compound with superior detonation properties.
Uniqueness
Bicyclo-HMX is unique due to its bicyclic framework, which imparts higher density and stability compared to its monocyclic analogs. It also exhibits better mechanical properties and lower sensitivity, making it a promising candidate for high-energy applications .
Properties
CAS No. |
473796-67-7 |
|---|---|
Molecular Formula |
C4H6N8O8 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
1,3,4,6-tetranitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole |
InChI |
InChI=1S/C4H6N8O8/c13-9(14)5-1-6(10(15)16)4-3(5)7(11(17)18)2-8(4)12(19)20/h3-4H,1-2H2 |
InChI Key |
WVDWGNXPYJFOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2C(N1[N+](=O)[O-])N(CN2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)


![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)




![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
